molecular formula C24H20N4 B12920363 3-(4,5-Dimethylbenzo(h)-1,6-naphthyridin-2-yl)-2-methylquinolin-4-amine CAS No. 71993-16-3

3-(4,5-Dimethylbenzo(h)-1,6-naphthyridin-2-yl)-2-methylquinolin-4-amine

Cat. No.: B12920363
CAS No.: 71993-16-3
M. Wt: 364.4 g/mol
InChI Key: HNAUTBFNKNNXKT-UHFFFAOYSA-N
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Description

3-(4,5-Dimethylbenzo(h)-1,6-naphthyridin-2-yl)-2-methylquinolin-4-amine is a complex organic compound that belongs to the class of heterocyclic aromatic amines This compound is characterized by its unique structure, which includes multiple fused rings and various functional groups

Preparation Methods

The synthesis of 3-(4,5-Dimethylbenzo(h)-1,6-naphthyridin-2-yl)-2-methylquinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphthyridine ring.

    Introduction of the Quinoline Moiety: The quinoline ring is introduced through a series of condensation reactions, often involving aldehydes and amines.

    Functional Group Modifications:

Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

3-(4,5-Dimethylbenzo(h)-1,6-naphthyridin-2-yl)-2-methylquinolin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

Common reagents and conditions used in these reactions include strong acids or bases, transition metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

3-(4,5-Dimethylbenzo(h)-1,6-naphthyridin-2-yl)-2-methylquinolin-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anticancer, antimicrobial, and anti-inflammatory properties.

    Materials Science: It is used in the design of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethylbenzo(h)-1,6-naphthyridin-2-yl)-2-methylquinolin-4-amine involves its interaction with specific molecular targets and pathways. In medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s structure allows it to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for its biological activity.

Comparison with Similar Compounds

Similar compounds to 3-(4,5-Dimethylbenzo(h)-1,6-naphthyridin-2-yl)-2-methylquinolin-4-amine include:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

71993-16-3

Molecular Formula

C24H20N4

Molecular Weight

364.4 g/mol

IUPAC Name

3-(4,5-dimethylbenzo[h][1,6]naphthyridin-2-yl)-2-methylquinolin-4-amine

InChI

InChI=1S/C24H20N4/c1-13-12-20(22-15(3)27-18-10-6-4-8-16(18)23(22)25)28-24-17-9-5-7-11-19(17)26-14(2)21(13)24/h4-12H,1-3H3,(H2,25,27)

InChI Key

HNAUTBFNKNNXKT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=NC3=CC=CC=C32)C)C4=C(C5=CC=CC=C5N=C4C)N

Origin of Product

United States

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